molecular formula C15H23F3N2O3S B2826276 (Isopropyl)(2-((isopropyl)amino)ethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine CAS No. 1024550-53-5

(Isopropyl)(2-((isopropyl)amino)ethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine

Cat. No.: B2826276
CAS No.: 1024550-53-5
M. Wt: 368.42
InChI Key: SNUGQPGDRCSPOQ-UHFFFAOYSA-N
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Description

The compound (Isopropyl)(2-((isopropyl)amino)ethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine features a sulfonamide core with a 4-(trifluoromethoxy)phenyl group and two isopropylamine substituents. Its structure includes:

  • A sulfonyl group linked to an electron-deficient aromatic ring (4-trifluoromethoxy phenyl), which enhances resistance to metabolic degradation.
  • Two isopropyl groups on the amine moieties, contributing to steric bulk and lipophilicity.

This combination suggests applications in agrochemicals (e.g., herbicides) or pharmaceuticals, where sulfonamides are known for enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23F3N2O3S/c1-11(2)19-9-10-20(12(3)4)24(21,22)14-7-5-13(6-8-14)23-15(16,17)18/h5-8,11-12,19H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUGQPGDRCSPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN(C(C)C)S(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of automated systems to monitor and control reaction parameters, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(Isopropyl)(2-((isopropyl)amino)ethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Overview

The compound (Isopropyl)(2-((isopropyl)amino)ethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine , with the CAS number 1024550-53-5, is a sulfonamide derivative notable for its potential applications in various fields, particularly in medicinal chemistry and material sciences. This compound features a trifluoromethoxy group, which enhances its biological activity and solubility profile.

Medicinal Chemistry

The compound's structure suggests several potential pharmacological activities:

  • Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. This compound may exhibit similar activity due to its sulfonamide moiety, which can inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
  • Anticancer Potential : Research indicates that compounds with trifluoromethoxy groups can enhance the efficacy of anticancer agents by improving their pharmacokinetic properties. The incorporation of isopropyl and aminoethyl groups could further modulate activity against various cancer cell lines.

Material Science

The unique electronic properties imparted by the trifluoromethoxy group make this compound suitable for:

  • Organic Electronics : Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been explored due to favorable charge transport characteristics.
  • Polymer Chemistry : As a building block, it can be utilized in synthesizing polymers with specific thermal and mechanical properties, enhancing applications in coatings and adhesives.

Biochemical Probes

The ability to modify biomolecules makes this compound a candidate for:

  • Fluorescent Probes : The introduction of fluorinated groups can enhance luminescent properties, making it useful in bioimaging and tracking applications.
  • Targeted Drug Delivery Systems : By conjugating this compound with targeting moieties, it can facilitate the delivery of therapeutic agents directly to diseased tissues.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial effects of various sulfonamide derivatives indicated that compounds similar to this compound showed significant inhibition against Gram-positive bacteria. The mechanism was attributed to the competitive inhibition of the bacterial enzyme involved in folate synthesis.

Case Study 2: Material Properties

Research on the use of trifluoromethoxy-substituted compounds in OLEDs demonstrated enhanced charge mobility and stability compared to non-fluorinated analogs. The incorporation of isopropyl groups improved solubility in organic solvents, facilitating easier processing into thin films.

Mechanism of Action

The mechanism of action of (Isopropyl)(2-((isopropyl)amino)ethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethoxyphenyl sulfonyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Sulfonylurea Herbicides ()

Compounds like triflusulfuron methyl ester and metsulfuron methyl ester share sulfonamide backbones but differ in key substituents:

  • Triazine rings: These herbicides incorporate triazine moieties, which are critical for acetolactate synthase (ALS) inhibition in plants.
  • Benzoate esters : The methyl ester in sulfonylureas improves bioavailability, whereas the target compound’s isopropyl groups may enhance membrane permeability but reduce water solubility.
Compound Key Substituents Molecular Formula Bioactivity Mechanism
Target Compound 4-(trifluoromethoxy)phenyl, isopropyl C₁₄H₂₁F₃N₂O₃S Potential ALS inhibition*
Triflusulfuron methyl ester Triazine, trifluoroethoxy, methyl ester C₁₅H₁₆F₃N₅O₆S ALS inhibition (herbicidal)
Metsulfuron methyl ester Triazine, methoxy, methyl ester C₁₄H₁₅N₅O₆S ALS inhibition (herbicidal)

*Hypothesized based on structural analogy .

Sulfonamide-Containing Pharmaceuticals ()

2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine () contains dual sulfonyl groups on a thiazole ring, differing from the target compound’s single sulfonamide:

  • Chlorophenyl vs. trifluoromethoxyphenyl : The latter’s electron-withdrawing trifluoromethoxy group may improve metabolic stability and oxidative resistance compared to chlorophenyl .

Amine Derivatives with Branched Alkyl Groups ()

Compounds such as 2-(dimethylamino)-2-methylpropylamine () share branched alkylamines but lack sulfonamide functionality:

  • Furan vs.
  • Isopropyl vs. dimethylamino: Isopropyl groups offer greater steric hindrance, which could reduce off-target interactions but limit conformational flexibility .

Lipophilicity and Solubility

  • The trifluoromethoxy group in the target compound balances lipophilicity and polarity, likely enhancing blood-brain barrier penetration compared to purely hydrophilic sulfonamides (e.g., ethametsulfuron methyl ester) .

Metabolic Stability

  • The 4-(trifluoromethoxy)phenyl group resists cytochrome P450-mediated oxidation better than chlorophenyl or methoxyphenyl groups, as seen in herbicides and pharmaceuticals .

Biological Activity

The compound (Isopropyl)(2-((isopropyl)amino)ethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine (CAS Number: 1024550-53-5) is a sulfonamide derivative notable for its potential biological activities. This article reviews the compound's chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C15H23F3N2O3S
  • Molecular Weight : 368.41 g/mol
  • SMILES Notation : CC(C)NCCN(C(C)C)S(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of cancer therapy and enzyme inhibition. The trifluoromethoxy group is particularly significant as it can enhance the lipophilicity and bioavailability of the compound, which may contribute to its biological effects.

Anticancer Activity

Recent studies have indicated that similar compounds with sulfonamide structures exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 0.58 μM against UM16 pancreatic cancer cells, suggesting that modifications in the sulfonamide structure can lead to potent anticancer agents .

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethoxy group in the para position of the phenyl ring has been shown to enhance the inhibitory activity against various targets. For example, compounds with similar structures have shown improved potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by six-fold compared to non-fluorinated analogs . This suggests that the trifluoromethoxy moiety plays a crucial role in enhancing biological activity.

Study 1: Anticancer Efficacy

A study focused on a series of benzene-1,4-disulfonamides, which included compounds structurally similar to our target compound, reported that these compounds inhibited mitochondrial function and ATP production in cancer cells. The lead compound exhibited an IC50 value of 118.5 nM when glucose was replaced by galactose, indicating a reliance on oxidative phosphorylation (OXPHOS) for energy production .

Study 2: Enzyme Inhibition

Research has also pointed towards the potential of this class of compounds as enzyme inhibitors. For instance, studies on other sulfonamide derivatives highlighted their ability to inhibit specific enzymes involved in cancer cell metabolism, thereby reducing cell proliferation .

Data Table: Biological Activity Summary

Activity Type Compound IC50 Value Cell Line/Target
AnticancerSimilar Compound0.58 μMUM16 Pancreatic Cancer Cells
ATP Production InhibitionRelated Compound118.5 nMMIA PaCa-2 Cells
Enzyme InhibitionVariousVariesSpecific Enzymes in Cancer Metabolism

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (isopropyl)(2-((isopropyl)amino)ethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with the preparation of the sulfonyl chloride intermediate (e.g., 4-(trifluoromethoxy)benzenesulfonyl chloride) via chlorination of the corresponding sulfonic acid using reagents like PCl₅ or SOCl₂.
  • Step 2 : React the sulfonyl chloride with a secondary amine precursor (e.g., 2-((isopropyl)amino)ethyl isopropylamine) under inert conditions (N₂ atmosphere) in a polar aprotic solvent (e.g., dichloromethane or THF) at 0–25°C.
  • Step 3 : Optimize yield by adjusting stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine) and monitoring reaction progress via TLC or HPLC. Post-synthesis purification can involve column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethoxy group at C4, isopropyl groups) and amine connectivity.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) and isotopic patterns.
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase.
  • FT-IR : Identify functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) .

Q. What preliminary assays are suitable for evaluating this compound’s bioactivity in vitro?

  • Methodology :

  • Enzyme Inhibition Assays : Screen against targets like proteases or kinases using fluorogenic substrates (e.g., FRET-based assays). The trifluoromethoxy group may enhance binding to hydrophobic active sites.
  • Cytotoxicity Screening : Test in cell lines (e.g., HEK293, HepG2) via MTT assays at concentrations ranging from 1 nM–100 µM. Include positive controls (e.g., staurosporine) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed bioactivity data across different experimental models?

  • Methodology :

  • Comparative Dose-Response Studies : Use isogenic cell lines or genetically modified models to isolate variables (e.g., membrane permeability differences).
  • Metabolic Stability Analysis : Perform liver microsome assays to assess if discrepancies arise from differential metabolism (e.g., CYP450-mediated degradation).
  • Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing trifluoromethoxy with methoxy) to identify critical functional groups .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

  • Methodology :

  • pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) at 37°C and analyze degradation products via LC-MS.
  • Light/Thermal Stress Testing : Expose to UV light (254 nm) or 40–60°C for 24–72 hours to simulate storage/transport conditions.
  • Plasma Stability : Incubate in human or rodent plasma (1–10 µM) and quantify intact compound over 24 hours using LC-MS/MS .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodology :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., kinases) versus off-targets (e.g., GPCRs). Focus on sulfonamide and trifluoromethoxy interactions.
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for proposed derivatives (e.g., substituting isopropyl with cyclopropyl).
  • ADMET Prediction : Apply tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

Data Interpretation and Experimental Design

Q. What experimental controls are essential when investigating this compound’s mechanism of action?

  • Methodology :

  • Negative Controls : Use structurally similar but inactive analogs (e.g., desulfonated derivative) to confirm target specificity.
  • Knockdown/Overexpression Models : Employ CRISPR/Cas9-edited cell lines to validate target dependency (e.g., reduced activity in target-knockout cells).
  • Time-Course Experiments : Monitor downstream effects (e.g., phosphorylation status) at multiple time points to distinguish primary vs. secondary effects .

Q. How should researchers address batch-to-batch variability in bioactivity data?

  • Methodology :

  • Rigorous QC Protocols : Standardize synthesis/purification steps (e.g., fixed column chromatography gradients, ≥95% purity threshold).
  • Blinded Replicates : Assign independent researchers to prepare/analyze separate batches.
  • Stability-Indicating Assays : Use orthogonal methods (e.g., NMR, LC-MS) to confirm compound integrity before biological testing .

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